N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline ring, the introduction of the fluorophenyl groups, and the addition of the methylsulfanyl group. However, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit aromaticity due to the presence of the phenyl and quinazoline rings.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the fluorine atoms might be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of fluorine atoms could increase its stability and lipophilicity.Scientific Research Applications
Imaging and Sensing Technologies
Quinazolin-4-amine derivatives have been explored for their utility in imaging technologies, such as positron emission tomography (PET). For example, [11C]gefitinib, a derivative synthesized for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with PET, demonstrates the potential of quinazolin-4-amines in diagnostic imaging (Holt et al., 2006). Additionally, fluorescent sensors based on quinazolin-4-amine derivatives for the detection of amine vapors highlight the utility of these compounds in environmental monitoring and food safety applications (Gao et al., 2016).
Synthesis and Biological Activity
Quinazolin-4-amine derivatives have been synthesized for various biological activities, including antimicrobial and anticancer properties. For instance, new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines showed in vitro tuberculostatic activity, demonstrating the potential for developing new antimicrobial agents from this class of compounds (Nosova et al., 2021). Another study focused on the synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines, suggesting their potential in antiviral drug development (Lipunova et al., 2012).
Antibacterial and Anticancer Potential
Research on quinazolin-4-amine derivatives has also shown promise in the development of antibacterial and anticancer agents. Synthesis and characterization of new compounds within this class have led to findings of significant antibacterial activity (Appani et al., 2016), as well as the identification of derivatives with potential anticancer activity (Reddy et al., 2015).
Safety And Hazards
As with any chemical compound, the safety and hazards would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety measures should always be taken when handling chemical compounds.
Future Directions
Given the bioactive properties of quinazolines and the presence of fluorophenyl and methylsulfanyl groups, this compound could potentially be of interest in the development of new pharmaceuticals. However, further research would be needed to fully explore its properties and potential applications.
Please note that this is a general analysis based on the structure of the compound and the properties of its components. For a more detailed and accurate analysis, specific studies or resources would be needed.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3S/c22-14-5-3-4-13(10-14)12-28-21-26-19-7-2-1-6-16(19)20(27-21)25-15-8-9-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEKSBQNDBQRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
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